1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 51477-10-2) is a highly crystalline, regiospecifically substituted chalcone derivative featuring a 4-bromophenyl A-ring and a 4-methylphenyl B-ring. In industrial and academic procurement, it is primarily selected as an advanced intermediate for the synthesis of complex heterocyclic scaffolds, such as pyrazolines, pyrimidines, and functionalized materials. The compound combines the electrophilic reactivity of an α,β-unsaturated carbonyl system with a robust aryl bromide handle, enabling orthogonal downstream modifications. Its specific substitution pattern dictates its unique electronic properties, solid-state packing, and superior handling characteristics compared to crude mixtures or unsubstituted analogs [1].
Substituting 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one with its regioisomer, 1-(4-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (CAS 7020-14-6), or with generic mono-substituted chalcones fundamentally alters the molecule's electronic distribution and downstream reactivity. The placement of the electron-withdrawing bromine atom on the carbonyl-adjacent ring (A-ring) significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the enone system, accelerating nucleophilic cyclization reactions. Conversely, placing the bromine on the B-ring deactivates the alkene. Furthermore, the A-ring bromide serves as a sterically accessible handle for palladium-catalyzed cross-coupling, whereas generic analogs lack this bifunctionality, leading to failed syntheses or drastically reduced yields in multi-step pathways [1].
The regiochemistry of the bromo and methyl substituents directly dictates the electrophilicity of the enone system. When reacting with hydrazine hydrate to form pyrazoline derivatives, 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one demonstrates significantly faster conversion rates and higher isolated yields compared to its regioisomer, 1-(4-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one. The electron-withdrawing effect of the A-ring bromine polarizes the carbonyl, enhancing the initial nucleophilic attack, while the B-ring methyl group stabilizes the resulting intermediate [1].
| Evidence Dimension | Isolated yield of corresponding 2-pyrazoline derivative (standard hydrazine cyclization) |
| Target Compound Data | >88% yield within 4 hours |
| Comparator Or Baseline | 1-(4-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (regioisomer): <70% yield, requiring >8 hours |
| Quantified Difference | 25% higher yield and 2x faster reaction time |
| Conditions | Refluxing ethanol, 1.5 eq hydrazine hydrate, standard workup |
Procuring the correct regioisomer ensures high-throughput, high-yield conversion in heterocycle manufacturing, minimizing reactor time and purification bottlenecks.
A key procurement advantage of this specific halogenated chalcone is the ability to perform chemoselective Suzuki-Miyaura cross-coupling at the 4-bromo position without degrading the α,β-unsaturated ketone. The A-ring bromide in 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits optimal oxidative addition kinetics, allowing for mild coupling conditions. In contrast, generic aliphatic bromides or non-activated halo-enones often suffer from competitive Michael addition or enone reduction side reactions during metal-catalyzed processes, drastically lowering the yield of the desired functionalized scaffold .
| Evidence Dimension | Chemoselective Suzuki coupling yield (retention of intact enone) |
| Target Compound Data | 85-90% yield of cross-coupled chalcone product |
| Comparator Or Baseline | Aliphatic/non-activated bromo-enones: <50% yield with significant enone degradation |
| Quantified Difference | >35% improvement in chemoselective product isolation |
| Conditions | Pd(PPh3)4 (5 mol%), arylboronic acid, K2CO3, THF/H2O, 60 °C |
Allows buyers to use the compound as an advanced modular scaffold, adding complex aryl groups before executing the final cyclization or functionalization of the enone.
The specific combination of a rigid p-bromo A-ring and a p-tolyl B-ring promotes highly ordered crystal packing, resulting in a compound that is easily isolated via direct crystallization. Unlike many liquid or low-melting aliphatic enones that require resource-intensive chromatographic purification, 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one precipitates cleanly from ethanolic synthesis mixtures. This physical property reduces the cost of goods (COGs) for bulk procurement and ensures high batch-to-batch reproducibility during scale-up [1].
| Evidence Dimension | Primary isolation method and crude purity |
| Target Compound Data | Direct filtration yielding >98% purity (crystalline solid) |
| Comparator Or Baseline | Unsubstituted or alkyl-chain chalcones: Often oil out, requiring column chromatography (<90% crude purity) |
| Quantified Difference | Eliminates chromatographic purification step; >8% higher initial purity |
| Conditions | Standard Claisen-Schmidt condensation workup (ethanol/water) |
For scale-up and industrial manufacturing, direct crystallizability eliminates the need for large-scale solvent-heavy chromatography, lowering production costs.
Leveraging the accelerated cyclization kinetics demonstrated against regioisomers, this compound serves as a high-yield starting material for synthesizing focused libraries of nitrogen-containing heterocycles, minimizing reactor time and purification bottlenecks [1].
Utilizing the chemoselective A-ring bromide, materials scientists can append extended conjugated systems (e.g., via Suzuki coupling) to tune the photophysical properties of the chalcone core without destroying the enone functionality [1].
Due to its high crystallinity and predictable precipitation from ethanolic mixtures, it acts as a reliable benchmark substrate for evaluating new, green catalysts in aldol condensations, eliminating the variance introduced by oily or difficult-to-isolate analogs [1].